molecular formula C20H28O4 B5493509 methyl 2-acetyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylate

methyl 2-acetyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylate

Cat. No. B5493509
M. Wt: 332.4 g/mol
InChI Key: IOZPEGBGBVOSBX-ZROIWOOFSA-N
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Description

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, also known by its CAS Number 6386-38-5, is a chemical compound with the molecular formula C18H28O3 . It is commonly used as an antioxidant .


Molecular Structure Analysis

The structure of this antioxidant indicates significant strain between the ortho tert-butyl substituents and the phenolic OH group . The IUPAC name for the compound is methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate .


Chemical Reactions Analysis

The compound is known to be involved in antioxidant reactions. It is the main raw material of antioxidant 1010 and antioxidant 1076 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a molecular weight of 292.42 . The melting point is 63~65 ℃ .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the sources, it is known to function as an antioxidant, which means it likely works by neutralizing free radicals and preventing oxidative damage .

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl (2Z)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-12(21)14(18(23)24-8)9-13-10-15(19(2,3)4)17(22)16(11-13)20(5,6)7/h9-11,22H,1-8H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZPEGBGBVOSBX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-oxobutanoate

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